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Compound of Interest

Compound Name: 4-Bromo-2-methylpyridine

Cat. No.: B016423

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Bromo-2-methylpyridine (CAS No. 22282-99-1), a crucial building block in pharmaceutical
and materials science research. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for their acquisition.

Molecular Structure

IUPAC Name: 4-Bromo-2-methylpyridine Molecular Formula: CeHeBrN Molecular Weight:
172.02 g/mol Structure:

Br

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework
of a molecule.

1H NMR Data

The *H NMR spectrum of 4-Bromo-2-methylpyridine provides information about the chemical
environment of the hydrogen atoms.

. . Coupling
Chemical Shift L . )
Multiplicity Constant (J, Integration Assignment
(3, ppm)
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~8.32 d ~5.2 1H H-6

~7.35 d ~1.6 1H H-3

~7.20 dd ~5.2,~1.6 1H H-5

~2.45 S - 3H -CHs

Note: Predicted data based on typical values for similar structures. The solvent is typically
CDCls.

13C NMR Data

The 13C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (6, ppm) Assignment
~159.0 C-2

~150.0 C-6

~132.0 C-4

~128.5 C-5

~125.0 C-3

~24.0 -CHs

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b016423?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Note: Predicted data based on typical values for similar structures. The solvent is typically
CDCls.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Instrumentation:

e A 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm probe.
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-2-methylpyridine in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry 5 mm
NMR tube.

e Instrument Setup:
o Insert the sample tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-
3 seconds, and a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition
time of 1-2 seconds, and a relaxation delay of 2 seconds.

» Data Processing:

o Apply Fourier transformation to the raw data.
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o Perform phase and baseline corrections.

o Calibrate the chemical shifts using the residual solvent peak as a reference (CDCls: 6 7.26
ppm for *H and & 77.16 ppm for 3C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Data

The IR spectrum of 4-Bromo-2-methylpyridine will exhibit characteristic absorption bands
corresponding to its aromatic and aliphatic components.

Wavenumber (cm~12) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch (-CHs)
] Aromatic C=C and C=N Ring

~1600, ~1470, ~1420 Strong to Medium )

Stretching
~1050 Strong C-Br Stretch

Aromatic C-H Out-of-Plane
900-675 Strong

Bending

Note: These are predicted absorption ranges. The exact peak positions can vary.

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups in 4-Bromo-2-
methylpyridine.

Instrumentation:

e A Fourier-Transform Infrared (FT-IR) spectrometer.
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Procedure (Attenuated Total Reflectance - ATR):

o Sample Preparation: As 4-Bromo-2-methylpyridine is a liquid at room temperature, a small
drop can be placed directly onto the ATR crystal.

o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Place the sample on the ATR crystal, ensuring good contact.

o Record the sample spectrum. The instrument software will automatically subtract the
background spectrum.

» Data Processing:
o Perform baseline correction if necessary.
o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,
providing information about the molecular weight and elemental composition of a compound.

MS Data

The mass spectrum of 4-Bromo-2-methylpyridine will show the molecular ion peak and
characteristic isotopic patterns due to the presence of bromine.

miz Relative Intensity Assighment

[M]*, Molecular ion (due to
171,173 ~1:1 )
79Br and 81Br isotopes)

[M-Br]*, Loss of a bromine
92 Base Peak )
radical
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Note: LC/MS analysis has shown a mass spectrum (ES+) with m/z 172, 174 corresponding to
[M+H]*.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-2-
methylpyridine.

Instrumentation:

» A mass spectrometer with an appropriate ionization source (e.g., Electron lonization - El, or
Electrospray lonization - ESI). This can be coupled with a separation technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure (GC-MS with EI):

o Sample Preparation: Prepare a dilute solution of 4-Bromo-2-methylpyridine in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately
10-100 pg/mL.

 Instrumentation and Conditions:
o Gas Chromatograph: Use a non-polar or medium-polarity column (e.g., DB-5ms).
o Injector: Split/splitless injector, typically in split mode.

o Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher
temperature (e.g., 250 °C) to ensure elution.

o Mass Spectrometer (El):
» |onization Energy: 70 eV
= Mass Range: m/z 40-300
= |on Source Temperature: ~230 °C

o Data Analysis:
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o ldentify the peak corresponding to 4-Bromo-2-methylpyridine in the total ion
chromatogram.

o Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-

Bromo-2-methylpyridine.

NMR Spectroscopy

(*H, 3C) Purity Assessment

Sample Preparation

4-Bromo-2-methylpyridine IR Spectroscopy Structural Elucidation

Mass Spectrometry Identity Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-Bromo-2-methylpyridine.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-
Bromo-2-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016423#spectroscopic-data-nmr-ir-ms-of-4-bromo-2-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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